molecular formula C14H22OSi B3148999 Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- CAS No. 66324-10-5

Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-

Cat. No.: B3148999
CAS No.: 66324-10-5
M. Wt: 234.41 g/mol
InChI Key: YIWBKTYVIOLLRI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- typically involves the reaction of tert-butyl dimethylchlorosilane with a phenylethenyl alcohol derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives with different substituents .

Scientific Research Applications

Chemistry: In chemistry, Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties.

Biology: In biological research, this compound is used to modify surfaces and create biocompatible coatings. It can also be used in the synthesis of bioactive molecules.

Medicine: In medicine, Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- is explored for its potential use in drug delivery systems and as a component in medical devices.

Industry: Industrially, this compound is used in the production of adhesives, sealants, and coatings. It is also employed in the manufacturing of electronic components and as a coupling agent in various applications.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- involves its ability to form stable bonds with various substrates. The compound interacts with molecular targets through its silane group, which can form covalent bonds with hydroxyl groups on surfaces. This interaction leads to the modification of surface properties and the creation of functionalized materials.

Comparison with Similar Compounds

  • Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-
  • Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethyl)oxy]-
  • Silane, (1,1-dimethylethyl)dimethyl[(1-phenylpropyl)oxy]-

Comparison: Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- is unique due to its phenylethenyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

tert-butyl-dimethyl-(1-phenylethenoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OSi/c1-12(13-10-8-7-9-11-13)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWBKTYVIOLLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451333
Record name Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66324-10-5
Record name Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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